2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Description
2-Chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine (CAS: 1248241-65-7) is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 2, a methyl group at position 4, and a pyrazole ring at position 6. Its molecular formula is C₈H₇ClN₄, with a molecular weight of 210.62 g/mol. The compound is synthesized via nucleophilic aromatic substitution, where pyrazole displaces a chlorine atom on a dichloropyrimidine precursor under basic conditions .
The planar geometry of the pyrimidine ring and the pyrazole substituent is a key structural feature, as observed in crystallographic studies. The pyrimidine ring exhibits alternating bond angle distortions (e.g., angles narrowing at nitrogen atoms and widening at carbon atoms), a characteristic shared with related derivatives like 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methyl-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-5-7(12-8(9)11-6)13-4-2-3-10-13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPYUTMQEZZTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves the following steps:
Chlorination: The starting material, 4-methyl-6-(1H-pyrazol-1-yl)pyrimidine, undergoes chlorination to introduce the chlorine atom at the 2-position.
Methylation: The methyl group is introduced at the 4-position through a methylation reaction.
Coupling Reaction: The pyrazolyl group is attached to the pyrimidine ring through a coupling reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The C2 chlorine atom undergoes nucleophilic displacement with amines and other nucleophiles, forming pyrimidine derivatives with modified pharmacological or material properties.
Key Examples:
Mechanistic Insight : Reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing pyrimidine ring. Steric effects from the 4-methyl and 6-pyrazol-1-yl groups influence reaction rates .
Transition Metal-Catalyzed Cross-Coupling
The chlorine substituent enables palladium-catalyzed couplings to introduce aryl, heteroaryl, or alkyl groups.
Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| (1-Methyl-1H-pyrazol-4-yl)boronic acid | PdCl₂(dppf)·DCM, K₂CO₃, dioxane/EtOH/H₂O, 80°C | 4-(Pyrazol-4-yl)pyrimidine derivatives | 59-69% |
Buchwald-Hartwig Amination:
| Amine | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 1H-Pyrazol-4-amine | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | N,4-Di(pyrazol-4-yl)pyrimidin-2-amine | 65-78% |
Functionalization Impact : Cross-coupling expands structural diversity, enabling applications in kinase inhibitor development (e.g., CDK2 inhibitors with K₁ values <0.01 µM) .
Condensation and Cyclization Reactions
The pyrimidine ring participates in cyclocondensation with β-keto esters or amidines under acidic or basic conditions.
Ultrasound-Promoted Cyclocondensation:
| Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| β-Keto esters | NH₄OAc, TEMPO, Fe(II)-complex, ultrasound | 4-Pyrimidinols | 82-94% |
Follow-Up Reactions :
-
Tosylation of 4-pyrimidinols followed by Suzuki coupling yields 4-arylpyrimidines (e.g., 4-phenyl derivatives) .
-
Condensation with amidines forms 2-aminopyrimidines under solvent-free conditions .
Oxidation and Functional Group Interconversion
The methyl group at C4 can be oxidized to a carboxylic acid or aldehyde under controlled conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 60°C, 6h | 4-Carboxypyrimidine derivative | 58% | |
| SeO₂, Dioxane | Reflux, 8h | 4-Formylpyrimidine | 45% |
Applications : Oxidation products serve as intermediates for further derivatization (e.g., hydrazone formation) .
Biological Activity and Target Engagement
Reaction products exhibit notable bioactivity:
-
CDK2 Inhibition : N,4-Di(pyrazol-4-yl)pyrimidin-2-amines show K₁ values as low as 0.005 µM .
-
Antiproliferative Effects : Derivatives inhibit cancer cell lines (GI₅₀ = 0.127–0.560 µM) via Rb phosphorylation blockade and apoptosis induction .
Reaction Optimization Insights
Scientific Research Applications
2-Chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand cellular processes and interactions.
Industry: The compound can be used in the production of materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The position of substituents on the pyrimidine ring significantly impacts physicochemical and biological properties. For example:
- 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine (CAS: N/A) differs by a trifluoromethyl group at position 5, which introduces steric bulk and electronic effects. This compound forms structural isomers (e.g., 4-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine) during synthesis, separable via chromatography .
- 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine (CAS: 114833-95-3) lacks the methyl group at position 4, reducing hydrophobicity compared to the target compound .
Heterocycle Variations
Replacing pyrazole with other heterocycles alters bioactivity and binding affinity:
- 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)-6-methylpyrimidine (CAS: 1249922-98-2) substitutes pyrazole with imidazole, increasing basicity due to the imidazole’s nitrogen lone pairs. This enhances interactions with biological targets like enzymes .
- Thieno[3,2-d]pyrimidine derivatives (e.g., 2-alkoxy-4-(1H-pyrazol-1-yl)thieno[3,2-d]pyrimidine) replace the pyrimidine core with a thienopyrimidine system, improving anticonvulsant activity in murine models .
Functional Group Effects
- Trifluoromethyl Groups : Compounds like those in exhibit enhanced metabolic stability and lipophilicity due to the CF₃ group, making them suitable for central nervous system targets.
Data Tables
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Biological Activity
2-Chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings, including case studies and data tables that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chlorine atom, a methyl group, and a pyrazole moiety. Its molecular formula is C_8H_8ClN_3, and it possesses a molecular weight of approximately 185.62 g/mol. The presence of the pyrazole ring is significant as it contributes to the compound's biological activity.
This compound acts primarily through the inhibition of key enzymes involved in nucleic acid synthesis. Its interaction with dihydroorotate dehydrogenase (DHODH) has been particularly noted, which is crucial in the de novo synthesis pathway of pyrimidines. This inhibition can lead to antiviral effects, as seen in studies involving measles virus replication assays .
Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit significant antiviral properties. A study highlighted the compound's ability to inhibit measles virus replication by targeting DHODH, leading to reduced viral load in infected cells .
Anticancer Potential
The compound has shown promising anticancer activity across various cell lines. For instance, derivatives have been evaluated for their cytotoxic effects against cancer cell lines such as MCF7 and A549. The observed IC50 values indicate effective growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| A549 | 26.0 |
| HepG2 | 0.71 |
These results suggest that the compound may serve as a potential lead in cancer therapeutics .
Agrochemical Applications
In addition to its medicinal properties, this compound has been explored for use in agrochemicals. Its ability to interfere with nucleic acid synthesis makes it a candidate for developing herbicides and fungicides.
Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral activity of several pyrimidine derivatives, this compound was found to significantly reduce viral replication rates when administered at subnanomolar concentrations, showcasing its potential as an antiviral agent .
Case Study 2: Cancer Cell Line Screening
A comprehensive screening of various pyrazole derivatives revealed that those containing the this compound structure exhibited notable cytotoxicity against multiple cancer cell lines. The study indicated that modifications to the pyrazole ring could enhance potency and selectivity against specific tumor types .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates favorable absorption characteristics with minimal toxicity observed in preliminary studies. Its safety profile suggests low potential for drug-drug interactions, making it a suitable candidate for further clinical development .
Q & A
Basic: How can synthetic routes for 2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine be optimized to improve yield and purity?
Answer:
Optimization typically involves iterative adjustments to reaction conditions, such as solvent selection (e.g., DMF or THF), temperature control (80–120°C), and catalyst screening (e.g., palladium for cross-coupling reactions). For example, pyrazole-pyrimidine coupling via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) may require base additives like K₂CO₃ or Cs₂CO₃ to enhance reactivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .
Advanced: What crystallographic techniques are recommended for resolving structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for unambiguous structural determination. Key parameters include data collection at low temperatures (100 K) to minimize thermal motion and high-resolution detectors (e.g., CCD or CMOS) for accurate bond-length measurements (e.g., C–N bonds at ~1.33 Å; Cl–C bonds at ~1.73 Å) . For disordered structures, twin refinement or constraints (ISOR, DELU) in SHELX can improve model accuracy .
Basic: What spectroscopic methods are most effective for characterizing this compound’s purity and functional groups?
Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies pyrazole (δ 6.5–8.0 ppm) and pyrimidine (δ 8.5–9.5 ppm) protons, with methyl groups at δ 2.3–2.6 ppm .
- IR : Peaks at 1550–1600 cm⁻¹ (C=N stretching) and 680–750 cm⁻¹ (C–Cl) confirm core structural motifs .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 209.63 [M+H]⁺) validates molecular weight .
Advanced: How can researchers reconcile contradictory bioactivity data (e.g., kinase inhibition vs. cytotoxicity) in preclinical studies?
Answer:
Contradictions may arise from assay variability (e.g., cell line specificity, ATP concentrations in kinase assays) or off-target effects. Mitigation strategies include:
- Dose-response validation : IC₅₀ determination across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) or transcriptomic analysis (RNA-seq) to distinguish direct kinase inhibition from cytotoxic pathways .
Basic: What are the key considerations for designing derivatives to enhance biological activity?
Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to improve target binding (e.g., TRK kinase inhibition ).
- Bioisosteric replacement : Replace chlorine with bioisosteres like -F or -CN to modulate pharmacokinetics .
- Solubility optimization : Add polar groups (e.g., morpholine) to the pyrazole ring to improve aqueous solubility .
Advanced: How can computational methods predict the binding modes of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., TRK-A PDB: 4AOJ). Focus on hydrogen bonds (pyrimidine N1 with hinge region) and hydrophobic contacts (methyl group with Leu514) .
- MD simulations : GROMACS or AMBER for stability analysis (RMSD < 2 Å over 100 ns trajectories) .
- QSAR : Develop models using IC₅₀ data and descriptors (e.g., logP, polar surface area) to prioritize derivatives .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritancy (evidenced by pyrimidine derivatives in ).
- Waste disposal : Halogenated waste containers for chlorine-containing byproducts .
Advanced: How can researchers address low reproducibility in synthetic or biological assays?
Answer:
- Batch analysis : Compare multiple synthesis batches via HPLC (C18 column, 0.1% TFA in water/acetonitrile) to identify impurities .
- Strict SOPs : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Collaborative validation : Cross-lab replication studies to confirm key findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
